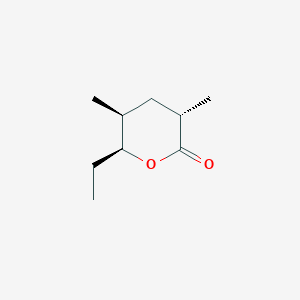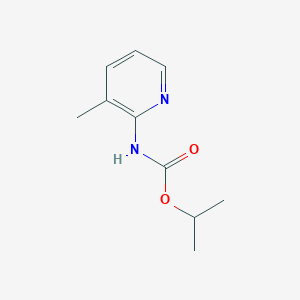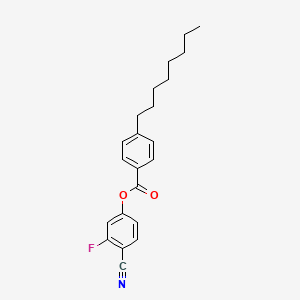
7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, characterized by its unique structure that includes a benzoyl group attached to the indole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Another method involves the halogenation of 7-(4-bromobenzoyl) indole in tetrahydrofuran in the presence of acid, followed by a reduction reaction using acetic acid and zinc powder .
Industrial Production Methods
For industrial production, the process is often scaled up using similar reaction conditions but optimized for larger quantities. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more prevalent in industrial settings .
化学反应分析
Types of Reactions
7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzoyl group or the indole core, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored as a metabolite of amfenac, a nonsteroidal anti-inflammatory drug.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .
相似化合物的比较
Similar Compounds
2-Indolinone: Another indole derivative with similar structural features.
Oxindole: Shares the indole core but differs in functional groups.
Bromfenac: A related compound with a bromobenzoyl group instead of a benzoyl group.
Uniqueness
What sets 7-Benzoyl-4-methyl-1,3-dihydro-2H-indol-2-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its benzoyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and pharmaceutical research.
属性
CAS 编号 |
91713-67-6 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
7-benzoyl-4-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H13NO2/c1-10-7-8-12(15-13(10)9-14(18)17-15)16(19)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
InChI 键 |
QEBRCJJZSBKXSX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CC(=O)NC2=C(C=C1)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


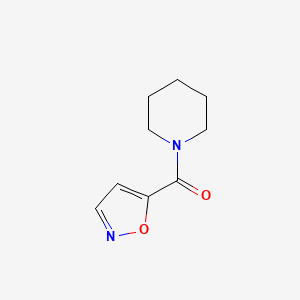
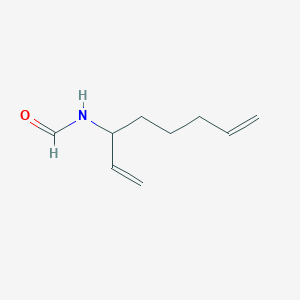



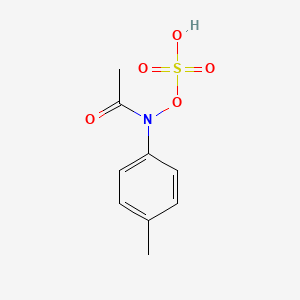
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
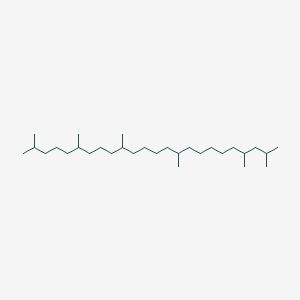
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

